BENGHE Foundational & Exploratory

Check Availability & Pricing

Org 21465: A Technical Review of a Neuroactive
Steroid Anesthetic

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Org 21465

Cat. No.: B1677469

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the available scientific
literature on Org 21465, a water-soluble, steroidal intravenous anesthetic agent. This
document synthesizes information on its mechanism of action, pharmacokinetics, and clinical
findings, presenting quantitative data in structured tables and illustrating key concepts with
diagrams generated using the DOT language.

Introduction

Org 21465 is a synthetic neuroactive steroid developed by Organon as a potential intravenous
anesthetic.[1][2][3] As a water-soluble compound, it offered a potential advantage over other
poorly soluble steroid anesthetics.[2][3][4] Structurally, it is 23-3a-5a-3-hydroxy-2-(2,2-
dimethylmorpholin-4-yl)-pregnan-11,20-dione.[5][6] Despite showing anesthetic efficacy in early
human trials, its development was halted due to adverse effects, including excitatory
phenomena.[1][7][8]

Mechanism of Action: GABAA Receptor Modulation

The primary mechanism of action for Org 21465 is the positive allosteric modulation of the y-
aminobutyric acid type A (GABAA) receptor.[7][9][10] Neuroactive steroids like Org 21465 bind
to a site on the GABAA receptor distinct from the binding sites for GABA, benzodiazepines, and
barbiturates.[9][10] This binding enhances the receptor's response to GABA, leading to an
increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal
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membrane potentiates the inhibitory effects of GABA, leading to sedation, hypnosis, and
anesthesia.[9][10]

While Org 21465 and other neuroactive steroids demonstrate similar intrinsic efficacy at the
GABAA receptor, they can differ significantly in potency.[5] The specific subunits of the GABAA
receptor complex can also influence the effects of neurosteroids.[9][10]
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Caption: GABAA Receptor Signaling Pathway Modulated by Org 21465.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for Org 21465 in the

scientific literature.

Table 1: Pharmacokinetic Parameters in Humans Data from a study in ten male volunteers
following a 1-minute i.v. infusion. The pharmacokinetic analysis supported a three-compartment
model.[1]

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2011.00044/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC3356040/
https://www.benchchem.com/product/b1677469?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/12388643/
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2011.00044/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC3356040/
https://www.benchchem.com/product/b1677469?utm_src=pdf-body-img
https://www.benchchem.com/product/b1677469?utm_src=pdf-body
https://www.benchchem.com/product/b1677469?utm_src=pdf-body
https://researchportal.plymouth.ac.uk/en/publications/administration-to-humans-of-org-21465-a-water-soluble-steroid-iv-/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677469?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Parameter Value Unit Description

Volume of the central
V1 4.31 L
compartment

Volume of the rapid
V2 14.2 L peripheral

compartment

Volume of the slow
V3 89.4 L peripheral

compartment

] Clearance from the
Clearance (from V1) 1.55 L/min
central compartment

Inter-compartmental

clearance between
Q1 2.54 L/min central and rapid

peripheral

compartments

Inter-compartmental

clearance between
Q2 1.79 L/min central and slow

peripheral

compartments

Table 2: In Vivo Potency in Rats Data from a pharmacokinetic/pharmacodynamic (PK/PD)
modeling study measuring EEG effects.[5]

Parameter Value Unit Description

KPD 1619 + 208 ng/mL Potency estimate

Table 3: Clinical Dosing and Effects in Humans Data from a Phase 1 study in male volunteers.

[1]
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Dose Range Effect Adverse Events

) ) Venous pain at injection site,
Anesthesia achieved at 2 1.0 _
0.8 - 1.8 mg/kg ik dose-related excitatory
m
I phenomena

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies on Org 21465 are not fully
available in the reviewed literature. The following provides a high-level overview of the
methodologies described.

Human Pharmacokinetic and Pharmacodynamic Study

A Phase 1, open-label, dose-finding study was conducted in ten healthy male volunteers.[1]
Methodology Overview:

e Subject Recruitment: Healthy male volunteers were recruited for the study.

e Drug Administration: Org 21465 was administered as a 1-minute intravenous infusion.

o Dose Escalation: Doses ranged from 0.8 to 1.8 mg/kg.

» Monitoring: Anesthesia levels were assessed, and subjects were monitored for adverse
events, including venous pain, histamine release, apnea, and excitatory phenomena.
Electroencephalography (EEG) was used to monitor brain activity.

o Pharmacokinetic Sampling: Blood samples were likely collected at various time points post-
infusion to determine plasma concentrations of Org 21465.

o Data Analysis: The plasma concentration-time data was fitted to a three-compartment
pharmacokinetic model to determine parameters such as volumes of distribution and
clearance rates.
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Caption: High-Level Workflow for the Human Volunteer Study of Org 21465.

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD)
Modeling in Rats

A study was conducted to characterize the in vivo EEG effects of Org 21465 and other
neuroactive steroids in rats.[5]
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Methodology Overview:

e Animal Model: The study was performed in rats.

e Drug Administration: Org 21465 was administered intravenously.

o Pharmacokinetic Sampling: Plasma concentrations of the drug were measured over time.

e Pharmacodynamic Measurement: The EEG effect of the drug was determined concurrently.

o PK/PD Modeling: The time course of the plasma concentrations and the EEG effects were
correlated using a two-compartment pharmacokinetic model with an effect compartment. The
concentration-EEG effect relationship was characterized using a mechanism-based
pharmacodynamic model.

Conclusion

Org 21465 is a water-soluble steroidal anesthetic that acts as a positive allosteric modulator of
the GABAA receptor. While it demonstrated anesthetic efficacy in early human trials, its clinical
development was discontinued due to the occurrence of excitatory phenomena and venous
pain upon injection.[1][7][8] Pharmacokinetic studies in humans revealed a three-compartment
model of distribution. The available literature provides valuable insights into the pharmacology
of neuroactive steroids and highlights the challenges in developing anesthetic agents with
favorable safety profiles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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